molecular formula C16H22O8 B162125 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- CAS No. 101705-37-7

2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-

Cat. No. B162125
CAS RN: 101705-37-7
M. Wt: 342.34 g/mol
InChI Key: LMPCSMHAJDXHSV-IBEHDNSVSA-N
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Description

2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-, also known as phloridzin, is a natural compound found in apple trees and other plants. It is a dihydrochalcone, which is a type of flavonoid. Phloridzin has been studied for its potential health benefits, including its ability to lower blood sugar levels and improve insulin sensitivity.

Scientific Research Applications

Isolation from Natural Sources

  • Monoaryl and Cyclohexenone Glycosides in Pinus Sylvestris : 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-, known as rheosmin, was isolated from the needles of Pinus sylvestris. This highlights its presence in natural sources and potential applications in studying plant chemistry (Andersson & Lundgren, 1988).

Chemical Analysis and Structure Elucidation

  • Phenylbutanoids from Betula Pendula : The compound was identified in an aqueous methanol extract of Betula pendula's inner bark. Advanced NMR spectroscopy and mass spectrometry were employed for structural determination (Liimatainen et al., 2008).

  • Chemical Investigation in Rhubarb : Studies on rhubarb have identified 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- and related compounds. This illustrates the importance of this compound in phytochemical research, particularly in identifying and characterizing plant constituents (Kashiwada et al., 1986).

Role in Flavour and Aroma

  • Study on Sicana Odorifera Fruit Pulp : Research on Sicana odorifera fruit pulp revealed the presence of glycosidically bound compounds including 2-Butanone derivatives. These studies are significant in understanding flavor and aroma precursors in fruits (Parada et al., 2000).

Anti-inflammatory Properties

  • Anti-inflammatory Effects in Sanguisorba Officinalis : A study on Sanguisorba officinalis roots discovered phenolic glycosides including 2-Butanone derivatives. These compounds exhibited anti-inflammatory properties by attenuating the production of inflammatory mediators (Chen et al., 2020).

Quantitative Analysis in Herbal Medicine

  • Content Determination in Rhubarb : A method was established to determine the contents of 2-Butanone and related compounds in rhubarb, contributing to the comprehensive quality evaluation of this medicinal plant (Gao, 2012).

  • Comparative Study in Dahuang : A study conducted a quantitative comparison of 2-Butanone derivatives in different decocting pieces of Dahuang (Radix et Rhizoma Rhei), revealing the impact of processing techniques on the compound's content (Xiao, 2011).

properties

IUPAC Name

4-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPCSMHAJDXHSV-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144131
Record name 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-

CAS RN

101705-37-7
Record name Myzodendrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101705-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101705377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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